![molecular formula C19H27NO4S2 B2905199 2-(Cyclopentylthio)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1448063-85-1](/img/structure/B2905199.png)
2-(Cyclopentylthio)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone
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Description
2-(Cyclopentylthio)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It has been used in scientific research to study the effects of cannabinoids on the human body. CP-47,497 is a potent agonist of the cannabinoid receptor CB1, which is responsible for the psychoactive effects of marijuana.
Scientific Research Applications
Anticancer Activity
The synthesis of novel sulfones, including derivatives of 2-(Cyclopentylthio)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone, has been explored for their potential anticancer activity. Compounds with biologically active hydrazides, hydrazonoyl cyanide, 1,2-dihydropyridines, chromene, and benzochromene moieties were synthesized and evaluated for in vitro anticancer activity against the breast cancer cell line MCF7. This research underscores the potential of these derivatives in cancer treatment strategies (Bashandy et al., 2011).
Chemical Synthesis and Structural Analysis
Another study focused on the synthesis of compounds via condensation and cyclization processes involving derivatives of 2-(Cyclopentylthio)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone. The crystal structure analysis of these compounds provided insights into their molecular conformations, demonstrating the role of these derivatives in advancing the understanding of chemical structures and reactions (Wang et al., 2010).
Enzyme Interaction Studies
Research on the interactions of major metabolites of prasugrel, a thienopyridine antiplatelet agent, with cytochromes P450, has highlighted the biotransformation processes involving derivatives similar to 2-(Cyclopentylthio)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone. This study contributes to a deeper understanding of drug metabolism and the role of cytochrome P450 enzymes in the activation of pharmacologically active compounds (Rehmel et al., 2006).
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4S2/c1-24-15-6-8-17(9-7-15)26(22,23)18-10-12-20(13-11-18)19(21)14-25-16-4-2-3-5-16/h6-9,16,18H,2-5,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDVDSPOSPDHRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CSC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylthio)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone |
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